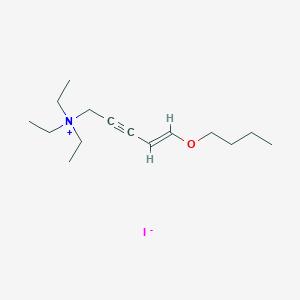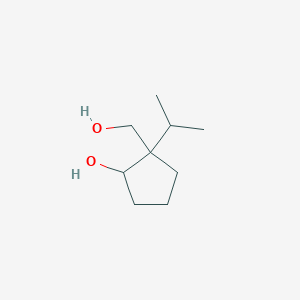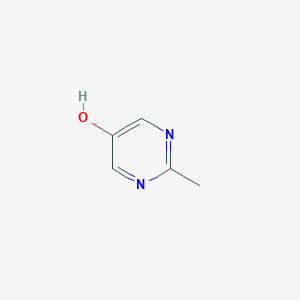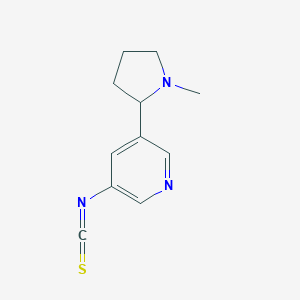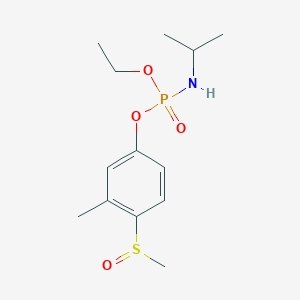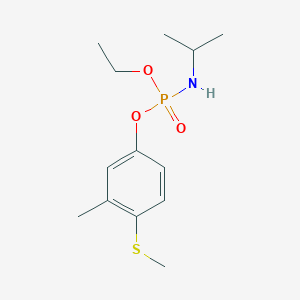![molecular formula C19H25NO6 B133171 N-[(Phenylmethoxy)carbonyl]-3-allyl-L-aspartic acid 1-tert-butyl ester CAS No. 144787-23-5](/img/structure/B133171.png)
N-[(Phenylmethoxy)carbonyl]-3-allyl-L-aspartic acid 1-tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Phenylmethoxy)carbonyl]-3-allyl-L-aspartic acid 1-tert-butyl ester, commonly known as PAL-ATB, is a synthetic compound that has garnered significant interest in scientific research. This compound belongs to the category of protease inhibitors and is known for its ability to inhibit the activity of the enzyme, aspartyl protease.
Mécanisme D'action
PAL-ATB works by binding to the active site of aspartyl protease, preventing the enzyme from cleaving the viral polyprotein into functional proteins. This results in the production of non-infectious viral particles, leading to a decrease in viral load.
Effets Biochimiques Et Physiologiques
PAL-ATB has been shown to be effective in reducing the viral load in HIV-infected patients. It has also been shown to have a low toxicity profile, making it a promising candidate for the development of anti-HIV drugs. However, further studies are needed to determine the long-term effects of PAL-ATB on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of PAL-ATB is its high specificity for aspartyl protease, which makes it an effective inhibitor of the enzyme. However, the synthesis of PAL-ATB is a complex process that requires expertise in organic chemistry. This makes it difficult to produce large quantities of the compound for use in lab experiments.
Orientations Futures
There are several future directions for the research on PAL-ATB. One area of interest is the development of new anti-HIV drugs that are based on the structure of PAL-ATB. Another area of interest is the study of the long-term effects of PAL-ATB on human health. Additionally, further studies are needed to determine the efficacy of PAL-ATB in the treatment of other viral infections.
Méthodes De Synthèse
PAL-ATB is synthesized through a series of chemical reactions that involve the protection of the amino and carboxyl groups of L-aspartic acid, followed by the addition of an allyl group and phenylmethoxy carbonyl group. The final step involves the addition of a tert-butyl ester group to the amino acid. The synthesis of PAL-ATB is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
PAL-ATB has been extensively studied for its potential use in the treatment of HIV/AIDS. Aspartyl protease is an essential enzyme for the replication of the HIV virus, and the inhibition of this enzyme can prevent the virus from replicating. PAL-ATB has been shown to be effective in inhibiting the activity of aspartyl protease, making it a promising candidate for the development of anti-HIV drugs.
Propriétés
Numéro CAS |
144787-23-5 |
|---|---|
Nom du produit |
N-[(Phenylmethoxy)carbonyl]-3-allyl-L-aspartic acid 1-tert-butyl ester |
Formule moléculaire |
C19H25NO6 |
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
2-[(1S)-2-[(2-methylpropan-2-yl)oxy]-2-oxo-1-(phenylmethoxycarbonylamino)ethyl]pent-4-enoic acid |
InChI |
InChI=1S/C19H25NO6/c1-5-9-14(16(21)22)15(17(23)26-19(2,3)4)20-18(24)25-12-13-10-7-6-8-11-13/h5-8,10-11,14-15H,1,9,12H2,2-4H3,(H,20,24)(H,21,22)/t14?,15-/m0/s1 |
Clé InChI |
SXDKIZPHXVFDPJ-LOACHALJSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)[C@H](C(CC=C)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
SMILES |
CC(C)(C)OC(=O)C(C(CC=C)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
SMILES canonique |
CC(C)(C)OC(=O)C(C(CC=C)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Synonymes |
N-[(Phenylmethoxy)carbonyl]-3-allyl-L-aspartic acid 1-tert-butyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![15-benzyl-18-[(1E,3E)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid](/img/structure/B133092.png)
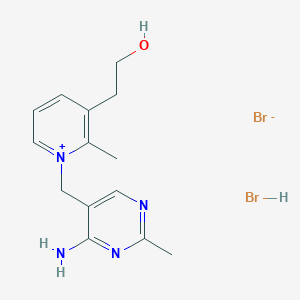

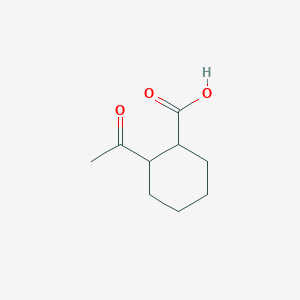
![2-[(2-Chlorobenzyl)thio]aniline](/img/structure/B133099.png)
![(2R)-2-[[(2R)-2-[[(2S)-2-(azepane-1-carbonylamino)-4-methylpentanoyl]amino]-3-(1-formylindol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B133100.png)
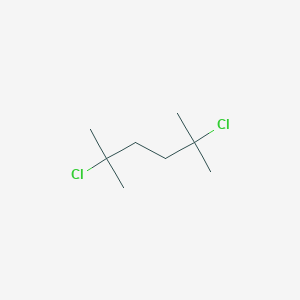
![3-[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B133106.png)
